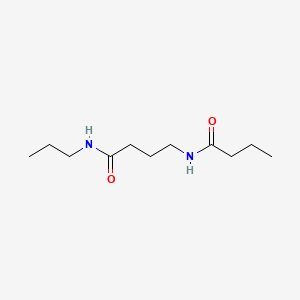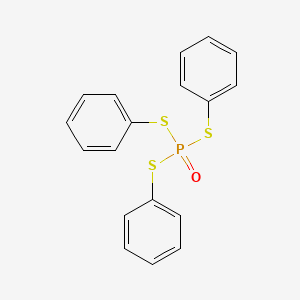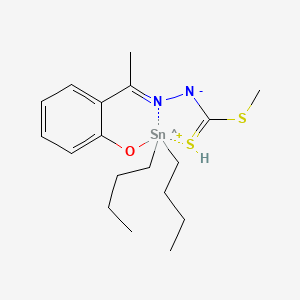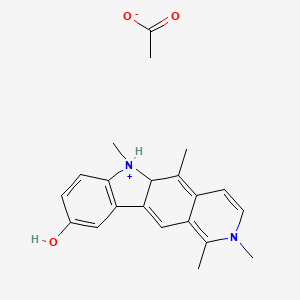
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium toluene-p-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium toluene-p-sulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium toluene-p-sulphonate typically involves a multi-step process. The initial step often includes the alkylation of phenothiazine derivatives, followed by quaternization with methyl iodide. The final step involves the reaction with toluene-p-sulphonic acid to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenothiazine sulfoxides.
Reduction: Demethylated phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium toluene-p-sulphonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium salicylate
- Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium chloride
Uniqueness
Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium toluene-p-sulphonate is unique due to its specific combination of phenothiazine and toluene-p-sulphonate moieties, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
93777-64-1 |
|---|---|
Formule moléculaire |
C25H30N2O3S2 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C18H23N2S.C7H8O3S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h5-12,14H,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
WXNJBWJUHUARBV-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



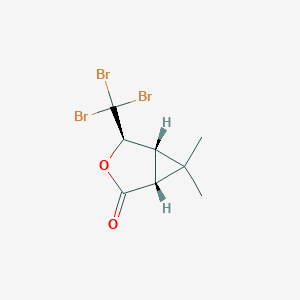
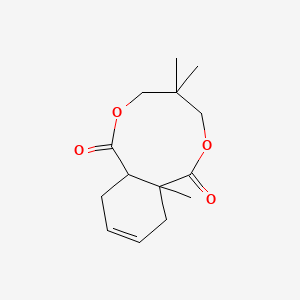
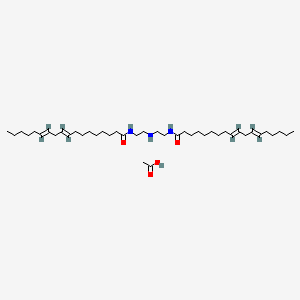
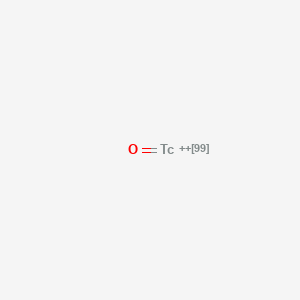
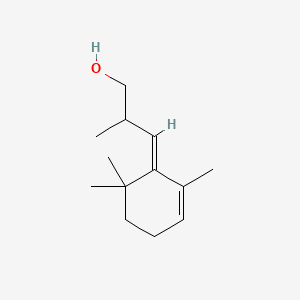
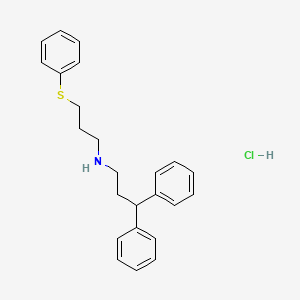
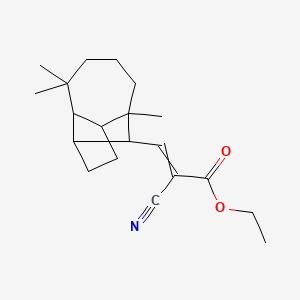
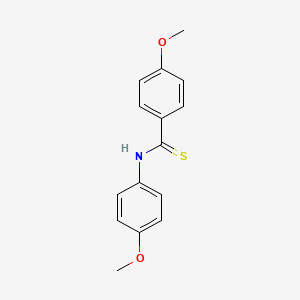
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
